molecular formula C25H16N2O2 B14699804 12-(p-Nitrostyryl)benz(a)acridine CAS No. 22188-15-4

12-(p-Nitrostyryl)benz(a)acridine

Cat. No.: B14699804
CAS No.: 22188-15-4
M. Wt: 376.4 g/mol
InChI Key: XZOCFJCFJCFPJU-UHFFFAOYSA-N
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Description

12-(p-Nitrostyryl)benz(a)acridine: is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of acridine derivatives, which are known for their applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 12-(p-Nitrostyryl)benz(a)acridine typically involves multi-step organic reactions. One common method includes the condensation of benz(a)acridine with p-nitrostyrene under specific conditions to form the desired compound .

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial in these processes .

Scientific Research Applications

Chemistry: : In chemistry, 12-(p-Nitrostyryl)benz(a)acridine is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Biology: : In biological research, this compound is studied for its potential interactions with DNA and proteins. Its ability to intercalate with DNA makes it a candidate for developing new therapeutic agents .

Medicine: : In medicine, this compound is explored for its potential anticancer properties. Its interactions with cellular components are of particular interest for developing new cancer treatments .

Industry: : Industrial applications include its use in the development of dyes and pigments due to its vibrant color properties. It is also used in the production of certain polymers and materials .

Mechanism of Action

The mechanism by which 12-(p-Nitrostyryl)benz(a)acridine exerts its effects involves its interaction with molecular targets such as DNA and proteins. It can intercalate with DNA, disrupting its normal function and potentially leading to cell death. This property is particularly useful in developing anticancer agents .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other acridine derivatives such as 9-aminoacridine and acridine orange .

Uniqueness: : What sets 12-(p-Nitrostyryl)benz(a)acridine apart is its nitrostyryl group, which imparts unique chemical and biological properties. This group enhances its ability to interact with biological molecules and makes it a more potent candidate for various applications .

Properties

CAS No.

22188-15-4

Molecular Formula

C25H16N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

12-[2-(4-nitrophenyl)ethenyl]benzo[a]acridine

InChI

InChI=1S/C25H16N2O2/c28-27(29)19-13-9-17(10-14-19)11-15-22-21-7-3-4-8-23(21)26-24-16-12-18-5-1-2-6-20(18)25(22)24/h1-16H

InChI Key

XZOCFJCFJCFPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)C=CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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